Cas no 1805122-57-9 (3-Amino-2,5-bis(trifluoromethyl)mandelic acid)

3-Amino-2,5-bis(trifluoromethyl)mandelic acid is a fluorinated mandelic acid derivative featuring both amino and trifluoromethyl functional groups. Its unique structure enhances reactivity and stability, making it valuable in pharmaceutical and agrochemical synthesis. The presence of trifluoromethyl groups improves lipophilicity and metabolic resistance, while the amino group offers a versatile handle for further derivatization. This compound is particularly useful as a chiral building block in asymmetric synthesis, enabling the preparation of enantiomerically pure intermediates. Its high purity and well-defined stereochemistry ensure consistent performance in demanding applications. Suitable for use in research and industrial settings, it serves as a key precursor in the development of bioactive molecules.
3-Amino-2,5-bis(trifluoromethyl)mandelic acid structure
1805122-57-9 structure
商品名:3-Amino-2,5-bis(trifluoromethyl)mandelic acid
CAS番号:1805122-57-9
MF:C10H7F6NO3
メガワット:303.157903909683
CID:4982784

3-Amino-2,5-bis(trifluoromethyl)mandelic acid 化学的及び物理的性質

名前と識別子

    • 3-Amino-2,5-bis(trifluoromethyl)mandelic acid
    • インチ: 1S/C10H7F6NO3/c11-9(12,13)3-1-4(7(18)8(19)20)6(5(17)2-3)10(14,15)16/h1-2,7,18H,17H2,(H,19,20)
    • InChIKey: XZWKHZUPJBBYSU-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C(=CC(C(F)(F)F)=CC=1C(C(=O)O)O)N)(F)F

計算された属性

  • 水素結合ドナー数: 3
  • 水素結合受容体数: 10
  • 重原子数: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 369
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 83.6

3-Amino-2,5-bis(trifluoromethyl)mandelic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013009152-1g
3-Amino-2,5-bis(trifluoromethyl)mandelic acid
1805122-57-9 97%
1g
1,579.40 USD 2021-06-25

3-Amino-2,5-bis(trifluoromethyl)mandelic acid 関連文献

3-Amino-2,5-bis(trifluoromethyl)mandelic acidに関する追加情報

Introduction to 3-Amino-2,5-bis(trifluoromethyl)mandelic Acid (CAS No. 1805122-57-9)

3-Amino-2,5-bis(trifluoromethyl)mandelic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. With the CAS number 1805122-57-9, this compound represents a unique structural motif characterized by the presence of two trifluoromethyl groups at the 2 and 5 positions of the mandelic acid backbone, complemented by an amino substituent at the 3-position. The introduction of fluorine atoms into the molecular structure not only enhances its lipophilicity but also imparts distinct electronic and steric properties, making it a promising candidate for various biochemical applications.

The significance of 3-amino-2,5-bis(trifluoromethyl)mandelic acid lies in its potential utility as a building block in drug discovery and development. The trifluoromethyl group is a well-documented pharmacophore that influences metabolic stability, binding affinity, and overall pharmacological activity. In recent years, there has been a surge in research focused on fluorinated compounds due to their enhanced bioavailability and resistance to enzymatic degradation. This compound, in particular, has been explored for its role in synthesizing novel therapeutic agents targeting various diseases.

One of the most compelling aspects of 3-amino-2,5-bis(trifluoromethyl)mandelic acid is its versatility in chemical modifications. The presence of both an amino group and carboxyl groups provides multiple sites for functionalization, enabling chemists to tailor the compound for specific biological targets. For instance, researchers have utilized this scaffold to develop inhibitors of enzymes involved in metabolic pathways relevant to cancer and inflammation. The trifluoromethyl groups further enhance the compound's interaction with biological receptors, potentially improving its efficacy as a drug candidate.

In the realm of medicinal chemistry, the synthesis of 3-amino-2,5-bis(trifluoromethyl)mandelic acid has been optimized through various methodologies to ensure high yield and purity. Advances in synthetic techniques, such as palladium-catalyzed cross-coupling reactions and fluorination methods, have made it more feasible to produce this compound on a scalable basis. These advancements are crucial for translating laboratory discoveries into clinical applications, where consistency and reproducibility are paramount.

The pharmacological profile of 3-amino-2,5-bis(trifluoromethyl)mandelic acid has been investigated through both computational modeling and experimental studies. Computational approaches have helped predict its binding interactions with target proteins, providing insights into potential mechanisms of action. Experimental studies have corroborated these predictions by demonstrating inhibitory effects on specific enzymes and receptors. For example, early-stage trials have shown promise in using derivatives of this compound to modulate pathways associated with neurodegenerative diseases.

Recent research has also highlighted the role of 3-amino-2,5-bis(trifluoromethyl)mandelic acid in developing antimicrobial agents. The structural features of this compound contribute to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes. This has opened up new avenues for combating multidrug-resistant bacteria, a growing concern in global healthcare. The incorporation of fluorine atoms enhances its stability against degradation by microbial enzymes, making it a robust candidate for antimicrobial formulations.

The industrial application of 3-amino-2,5-bis(trifluoromethyl)mandelic acid extends beyond pharmaceuticals into agrochemicals and specialty chemicals. Its unique properties make it suitable for synthesizing intermediates used in crop protection agents and fine chemicals. The demand for high-performance chemicals with improved environmental profiles has driven interest in fluorinated compounds like this one, as they often exhibit greater efficacy with lower environmental impact.

Looking ahead, the future prospects for 3-amino-2,5-bis(trifluoromethyl)mandelic acid are promising, given the ongoing advancements in synthetic chemistry and drug discovery technologies. Continued exploration of its pharmacological properties will likely uncover new therapeutic applications across multiple disease areas. Additionally, innovations in green chemistry may further optimize its synthesis while minimizing environmental footprint.

In conclusion,3-amino-2,5-bis(trifluoromethyl)mandelic acid (CAS No. 1805122-57-9) stands as a testament to the ingenuity of modern chemical research. Its unique structure and versatile applications make it a valuable asset in developing next-generation pharmaceuticals and specialty chemicals. As scientific understanding evolves,this compound will undoubtedly play an increasingly important role in addressing global health challenges.

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